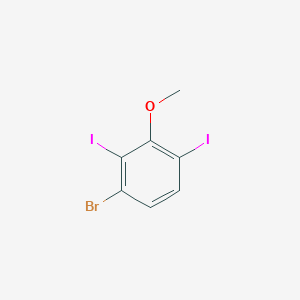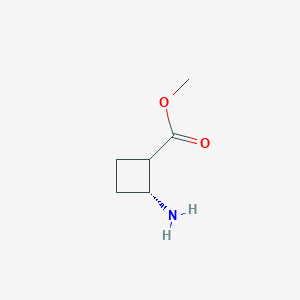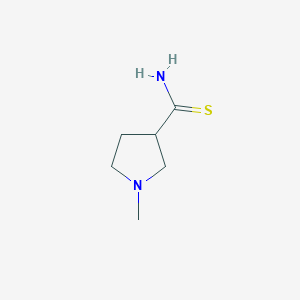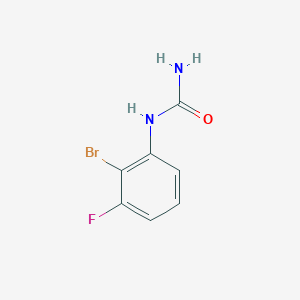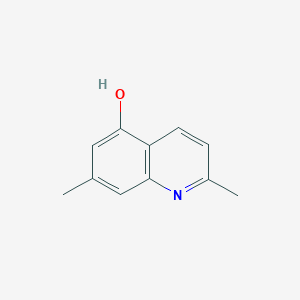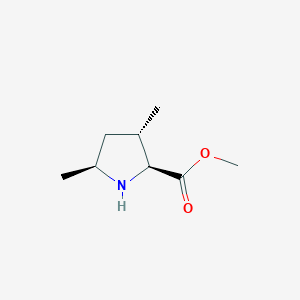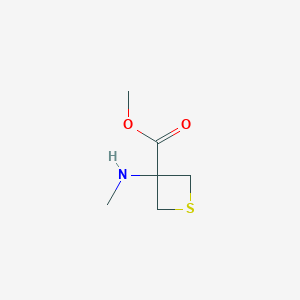
Methyl 3-(methylamino)thietane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(methylamino)thietane-3-carboxylate is a compound belonging to the class of thietanes, which are four-membered sulfur-containing heterocycles.
Méthodes De Préparation
The synthesis of methyl 3-(methylamino)thietane-3-carboxylate can be achieved through several methods. One common approach involves the nucleophilic thioetherification of 1,3-dihaloalkanes with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Methyl 3-(methylamino)thietane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Methyl 3-(methylamino)thietane-3-carboxylate has several scientific research applications. In chemistry, it serves as an intermediate in the synthesis of sulfur-containing compounds . In biology and medicine, it is studied for its potential therapeutic properties, including antiviral and anticancer activities . Additionally, it is used in the development of new materials and industrial processes .
Mécanisme D'action
The mechanism of action of methyl 3-(methylamino)thietane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom plays a crucial role in its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Methyl 3-(methylamino)thietane-3-carboxylate can be compared with other thietane derivatives, such as thietanose nucleosides and spirothietanes . These compounds share similar structural features but differ in their specific functional groups and applications. The unique properties of this compound make it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C6H11NO2S |
|---|---|
Poids moléculaire |
161.22 g/mol |
Nom IUPAC |
methyl 3-(methylamino)thietane-3-carboxylate |
InChI |
InChI=1S/C6H11NO2S/c1-7-6(3-10-4-6)5(8)9-2/h7H,3-4H2,1-2H3 |
Clé InChI |
RMVDLYFBIDQZJV-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CSC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12853853.png)
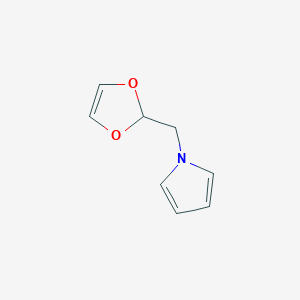
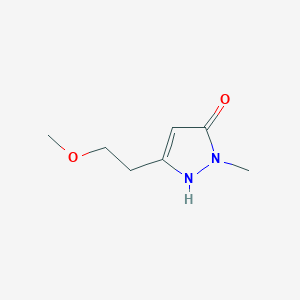
![5'-Nitrospiro[cyclopropane-1,3'-indoline]](/img/structure/B12853876.png)
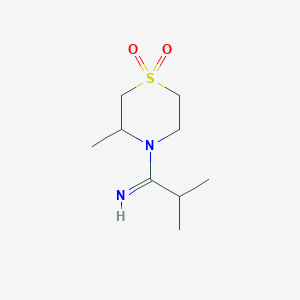
![6-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12853882.png)
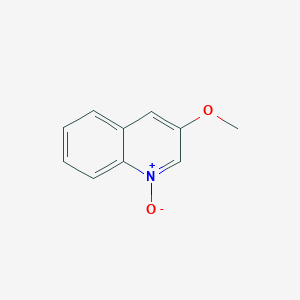
![6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B12853884.png)
